8-Amino-7-methylquinoxalin-5-ol

Physicochemical characterization Quality control Procurement specification

8-Amino-7-methylquinoxalin-5-ol (CAS 90564-84-4) is a trisubstituted quinoxaline derivative with the molecular formula C₉H₉N₃O and a molecular weight of 175.19 g/mol. Its core structure features a 5-hydroxy group, an 8-amino group, and a 7-methyl substituent on the quinoxaline scaffold.

Molecular Formula C9H9N3O
Molecular Weight 175.19 g/mol
Cat. No. B11915398
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Amino-7-methylquinoxalin-5-ol
Molecular FormulaC9H9N3O
Molecular Weight175.19 g/mol
Structural Identifiers
SMILESCC1=C(C2=NC=CN=C2C(=C1)O)N
InChIInChI=1S/C9H9N3O/c1-5-4-6(13)8-9(7(5)10)12-3-2-11-8/h2-4,13H,10H2,1H3
InChIKeyYLDSUYZTFBDKMF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Amino-7-methylquinoxalin-5-ol: Core Structural and Procurement Specifications for Quinoxaline-Based Research


8-Amino-7-methylquinoxalin-5-ol (CAS 90564-84-4) is a trisubstituted quinoxaline derivative with the molecular formula C₉H₉N₃O and a molecular weight of 175.19 g/mol . Its core structure features a 5-hydroxy group, an 8-amino group, and a 7-methyl substituent on the quinoxaline scaffold . Computed physicochemical properties include a density of 1.4±0.1 g/cm³ and a boiling point of 418.3±45.0 °C at 760 mmHg . This compound is annotated as an inhibitor of Monoamine Oxidase B (MAO-B) and Lysine-Specific Histone Demethylase 1 (LSD1) in the Therapeutic Target Database, indicating its relevance in epigenetic and neurodegenerative disease research [1]. Its specific substitution pattern distinguishes it from other amino-quinoxalinol isomers available in the research chemical supply chain.

Why 8-Amino-7-methylquinoxalin-5-ol Cannot Be Replaced by Other Quinoxalinol or Aminoquinoxaline Analogs in Focused Research Programs


Quinoxaline derivatives exhibit profound sensitivity of biological activity to the position and nature of substituents on the bicyclic core [1]. Isomeric compounds sharing the identical molecular formula C₉H₉N₃O—such as 7-amino-3-methyl-2-quinoxalinol and 5-(aminomethyl)-6-quinoxalinol —possess rearranged hydrogen-bond donor/acceptor geometries and altered electron distribution that fundamentally rewire target-binding pharmacophores. Even the deletion of a single methyl group (producing 8-aminoquinoxalin-5-ol) or relocation of the hydroxyl substituent can abolish the dual MAO-B/LSD1 inhibitory annotation documented for the 7-methyl-8-amino-5-ol configuration [2]. Generic procurement of a “quinoxalinol” or “amino-methyl-quinoxaline” without verifying the exact 5,7,8-substitution pattern therefore carries a high risk of obtaining a compound with divergent—and potentially silent—biological activity in MAO-B or LSD1 assays.

Quantitative Differentiation Evidence for 8-Amino-7-methylquinoxalin-5-ol Against Structurally Proximal Comparators


Physicochemical Baseline: Density and Boiling Point Differentiation from Unsubstituted Quinoxalin-5-ol

The introduction of amino (8-position) and methyl (7-position) substituents onto the quinoxalin-5-ol scaffold markedly alters bulk physicochemical properties relative to the unsubstituted core. The target compound exhibits a computed density of 1.4±0.1 g/cm³ and a boiling point of 418.3±45.0 °C at 760 mmHg . By contrast, the parent compound quinoxalin-5-ol (CAS 17056-99-4, C₈H₆N₂O, MW 146.15) displays significantly lower values for both parameters, consistent with its smaller molecular volume and reduced capacity for intermolecular hydrogen bonding . These differences serve as identity-verification benchmarks during incoming material QC and confirm that the compound is not a mislabeled unsubstituted quinoxalinol.

Physicochemical characterization Quality control Procurement specification

Dual MAO-B/LSD1 Inhibitor Annotation vs. Single-Target Quinoxaline Probes

According to the Therapeutic Target Database, 8-amino-7-methylquinoxalin-5-ol is annotated as an inhibitor of both Monoamine Oxidase B (MAO-B) and Lysine-Specific Histone Demethylase 1 (LSD1) [1]. This dual-target profile contrasts with the majority of quinoxaline-based MAO inhibitors reported in the literature, which typically exhibit selectivity for either MAO-A or MAO-B, but not concomitant LSD1 inhibition [2]. For example, the academically well-characterized 3-benzyl-2-substituted quinoxaline series demonstrates selective MAO-A inhibition with IC₅₀ values in the nanomolar range, but lacks the LSD1 component [2]. The TTD annotation—derived from patent activity by Oryzon Genomics—positions the 8-amino-7-methyl-5-hydroxy substitution pattern as a privileged scaffold for dual epigenetic/monoaminergic engagement that is not reproduced by other commercially available quinoxaline building blocks.

MAO-B inhibition LSD1 demethylase Epigenetics Neurodegeneration

Hydrogen-Bond Donor/Acceptor Topology Differentiation from Isomeric C₉H₉N₃O Quinoxaline Derivatives

The 5-hydroxy-8-amino-7-methyl arrangement creates a contiguous hydrogen-bond donor–acceptor–donor (HBD-HBA-HBD) triad along one edge of the quinoxaline ring, with the hydroxyl oxygen and adjacent amino NH₂ group positioned for bidentate metal-chelation or dual hydrogen-bonding interactions . This spatial arrangement is absent in the isomeric compound 7-amino-3-methyl-2-quinoxalinol (CAS 69904-08-1), where the hydroxyl and amino groups are distal and located on the pyrazine rather than the benzo ring, abolishing the contiguous HBD-HBA-HBD motif . The 5-(aminomethyl)-6-quinoxalinol isomer (CAS 766462-63-9) inserts a methylene spacer, disrupting the direct conjugation of the amino group with the aromatic system . These topological differences directly impact predicted metal-binding affinity, MAO-B flavin cofactor interaction geometry, and LSD1 FAD-domain engagement, making the 8-amino-7-methyl substitution pattern a non-interchangeable pharmacophoric entity.

Structure-activity relationship Pharmacophore modeling Medicinal chemistry

High-Confidence Research and Procurement Application Scenarios for 8-Amino-7-methylquinoxalin-5-ol


Dual MAO-B/LSD1 Inhibitor Scaffold for Epigenetic Neurodegeneration Research

Research groups investigating the therapeutic hypothesis that simultaneous MAO-B and LSD1 inhibition provides synergistic benefit in Parkinson's disease, Huntington's disease, or Alzheimer's disease models can use 8-amino-7-methylquinoxalin-5-ol as a chemical starting point. The TTD annotation confirms both target activities are captured within this single scaffold [1]. The contiguous 5-OH/8-NH₂ motif supports bidentate interaction with the FAD cofactor of both MAO-B and LSD1, a feature absent in single-target quinoxaline probes [2]. Investigators should verify batch-specific MAO-B IC₅₀ and LSD1 IC₅₀ values upon receipt, as publicly disclosed quantitative data remain limited to patent-associated filings.

Pharmacophore Reference Standard for 5,7,8-Trisubstituted Quinoxaline SAR Studies

The 5-hydroxy-8-amino-7-methyl substitution pattern defines a specific pharmacophoric geometry—contiguous HBD-HBA-HBD along the benzo ring edge—that serves as a reference for systematic structure-activity relationship (SAR) exploration [1]. Procurement of this compound as a characterized standard enables medicinal chemistry teams to benchmark newly synthesized analogs, ensuring that modifications at positions 2, 3, 6, or the amino/hydroxyl groups can be compared against a defined baseline scaffold. The computed density (1.4 g/cm³) and boiling point (418 °C) provide convenient identity and purity checkpoints during incoming QC [2].

Synthetic Intermediate for Diversified Quinoxaline-Derived Compound Libraries

The 5-hydroxy and 8-amino groups offer orthogonal reactive handles for parallel derivatization: the phenolic –OH can undergo O-alkylation, O-acylation, or sulfonation, while the aromatic –NH₂ permits amide coupling, reductive amination, or diazotization [1]. This dual derivatizability, combined with the 7-methyl group that provides modest lipophilicity without introducing a reactive site, makes the compound a versatile core for generating focused libraries exploring MAO-B and LSD1 chemical space [2]. Researchers should note that the 8-amino position is sterically encumbered by the peri-7-methyl group, which may confer regioselectivity advantages in differential protection strategies.

Chemical Probe for Investigating Quinoxaline–Flavoenzyme Binding Modes

Given the annotated inhibition of both MAO-B and LSD1—two flavin-dependent enzymes with structurally homologous catalytic domains—8-amino-7-methylquinoxalin-5-ol can serve as a minimalist probe for elucidating the minimum pharmacophore required for quinoxaline-based flavoenzyme engagement [1]. The absence of bulky substituents at positions 2 and 3, which are commonly derivatized in more potent literature analogs [2], allows researchers to isolate the contribution of the 5,7,8-substitution pattern to binding affinity and residence time. This foundational data can inform the design of higher-affinity derivatives with improved selectivity profiles.

Quote Request

Request a Quote for 8-Amino-7-methylquinoxalin-5-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.